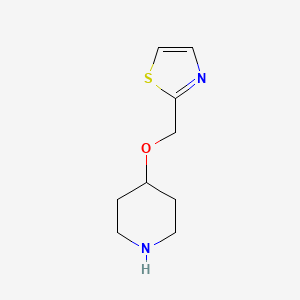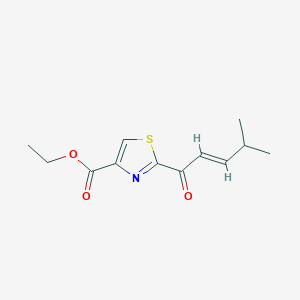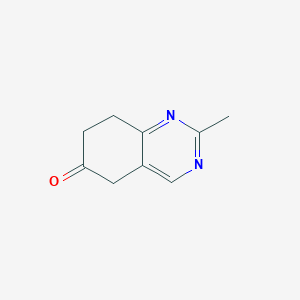
2,3-Dimethoxyisonicotinaldehyde
Descripción general
Descripción
2,3-Dimethoxyisonicotinaldehyde is a chemical compound with the CAS Number: 944900-64-5 . It has a molecular weight of 167.16 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c1-11-7-6 (5-10)3-4-9-8 (7)12-2/h3-5H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Catalytic Applications and Reaction Mechanisms
- The study by Morimoto et al. (2012) explores the acceleration of oxidation reactions by scandium triflate, potentially indicating a role for 2,3-Dimethoxyisonicotinaldehyde in similar catalytic processes if its structural analogs are considered. Such findings could suggest applications in synthetic chemistry where specific oxidation states are required for compound synthesis (Morimoto et al., 2012).
Material Science and Optical Properties
- The optical properties and structural characterization of dimethoxy benzaldehyde derivatives have been studied, indicating potential applications in materials science, especially in the development of new materials with specific optical characteristics. For example, the synthesis and optical studies of metal complexes with 3,4-dimethoxy benzaldehyde derivatives suggest applications in developing materials with unique optical absorption properties (Mekkey et al., 2020).
Synthetic Chemistry
- The streamlined synthesis of 3,4-dimethoxy-o-toluic acid from a dimethoxybenzaldehyde precursor demonstrates the utility of such compounds in synthetic chemistry pathways, suggesting potential roles for this compound in similar synthetic applications (Connolly et al., 2004).
Environmental Applications
- Research on the aerobic oxidation of formaldehyde mediated by polyoxometalates under mild conditions could indicate potential environmental applications of related compounds, such as this compound, in pollutant degradation or in the synthesis of environmentally friendly chemicals (Kholdeeva et al., 2005).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,3-Dimethoxyisonicotinaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. These interactions can affect the catalytic properties of the enzymes, altering the biochemical pathways they are involved in .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes within the cell. These effects can vary depending on the type of cell and the concentration of the compound used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, such as temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular processes and its potential impact on overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The distribution of this compound within different cellular compartments can also impact its biochemical effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function .
Propiedades
IUPAC Name |
2,3-dimethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEURAZVUPCYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-64-5 | |
| Record name | 2,3-Dimethoxy-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594166.png)
![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)








